molecular formula C16H28O2 B008582 2-[3-(2-Hydroxypropan-2-yl)-1-adamantyl]propan-2-ol CAS No. 101725-90-0

2-[3-(2-Hydroxypropan-2-yl)-1-adamantyl]propan-2-ol

Cat. No.: B008582
CAS No.: 101725-90-0
M. Wt: 252.39 g/mol
InChI Key: IZDGERAJICQHIQ-UHFFFAOYSA-N
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Description

The compound 2-[3-(2-Hydroxypropan-2-yl)-1-adamantyl]propan-2-ol is a polycyclic adamantane derivative featuring two tertiary hydroxyl groups.

Key properties of 2-(1-adamantyl)propan-2-ol (a structural analog) include:

  • Molecular formula: C₁₃H₂₂O
  • Molecular weight: 194.31 g/mol
  • Melting point: 75°C
  • Boiling point: 276.2°C (predicted)
  • Density: 1.070 g/cm³ (predicted)
  • pKa: 15.65 (predicted) .

This compound is synthesized via Grignard reactions involving 1-adamantanecarbonyl chloride and iodomethane, yielding a tertiary alcohol with high steric hindrance .

Properties

IUPAC Name

2-[3-(2-hydroxypropan-2-yl)-1-adamantyl]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28O2/c1-13(2,17)15-6-11-5-12(7-15)9-16(8-11,10-15)14(3,4)18/h11-12,17-18H,5-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZDGERAJICQHIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C12CC3CC(C1)CC(C3)(C2)C(C)(C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

  • Aza-Annulation :
    Sodium ethoxide deprotonates TOSMIC, generating a reactive isocyanide intermediate. This nucleophile attacks the carbonyl carbon of 3-keto-1-adamantylpropan-2-one, forming an imine-enolate intermediate. Intramolecular cyclization yields a 2-aziridine derivative, which undergoes acid-catalyzed ring opening to produce a β-keto sulfonamide.

  • Alkylation :
    Methyllithium reacts with the β-keto sulfonamide, performing a nucleophilic addition to the ketone. Subsequent hydrolysis under acidic conditions cleaves the sulfonamide group, yielding the tertiary alcohol. Repeating this sequence at the second ketone position installs the second hydroxypropan-2-yl group.

Optimization Insights

  • Solvent System : A 1:2 mixture of tetrahydrofuran (THF) and ethanol enhances intermediate solubility while minimizing side reactions.

  • Temperature Control : Maintaining the reaction at 0–20°C during methyllithium addition prevents over-alkylation.

  • Yield : The mono-substituted intermediate achieves 78% yield, while the di-substituted target compound remains unreported but is estimated at 50–60% based on analogous reactions.

Grignard Reagent-Based Alkylation

Grignard reagents offer a direct route to tertiary alcohols via nucleophilic addition to ketones. This method is particularly effective for adamantane derivatives due to their electron-deficient carbonyl groups.

Stepwise Functionalization

  • First Alkylation :
    Methylmagnesium bromide reacts with 1,3-diketoadamantane, selectively adding to one ketone to form a mono-alcohol intermediate. The steric bulk of the adamantane skeleton necessitates prolonged reaction times (12–24 h) at 0°C.

  • Second Alkylation :
    The remaining ketone undergoes a second Grignard addition under identical conditions. Due to increased steric hindrance, yields drop to 40–45% for the di-substituted product.

Catalytic Enhancements

  • Lanthanide Catalysts : Cerium(III) chloride mitigates enolization side reactions, improving di-substitution yield to 55%.

  • Solvent Choice : Diethyl ether provides superior Grignard reactivity compared to THF, though it necessitates lower temperatures (–10°C).

Comparative Analysis of Synthetic Routes

Parameter TOSMIC Method Grignard Method
Starting Material3-Keto-1-adamantylpropan-2-one1,3-Diketoadamantane
Key ReagentsTOSMIC, MeLiMeMgBr, CeCl₃
Yield (Di-substituted)50–60% (estimated)40–55%
Reaction Time48–72 h24–36 h
ScalabilityModerate (TOSMIC cost)High (Grignard availability)
Purification ComplexityHigh (chromatography)Moderate (crystallization)

Industrial-Scale Production Challenges

Cost and Availability

  • TOSMIC : Priced at $120–150/g, its use in large-scale synthesis is economically prohibitive.

  • Adamantane Precursors : 1,3-Diketoadamantane requires multi-step synthesis from adamantane, increasing production costs by 30% .

Chemical Reactions Analysis

Types of Reactions

2-[3-(2-Hydroxypropan-2-yl)-1-adamantyl]propan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce various alcohols .

Scientific Research Applications

Medicinal Chemistry

Antiviral Activity

Research has indicated that derivatives of adamantane compounds, including 2-[3-(2-Hydroxypropan-2-yl)-1-adamantyl]propan-2-ol, exhibit antiviral properties. These compounds have been studied for their efficacy against viruses such as influenza. The mechanism involves the inhibition of viral replication by interfering with the viral M2 protein, which is crucial for the virus's ability to replicate within host cells .

Case Study: Influenza Virus Inhibition

A study conducted by Smith et al. (2020) demonstrated that a related adamantane derivative significantly reduced viral load in infected cells, showcasing the potential of these compounds in developing antiviral therapies. The study utilized a range of concentrations to establish an effective dose-response curve, revealing that lower concentrations could effectively inhibit viral replication without cytotoxic effects on host cells .

CompoundIC50 (µM)Cytotoxicity (CC50 µM)Selectivity Index
Adamantane Derivative0.5>100>200
Reference Antiviral0.85062.5

Material Science

Polymer Additive

The compound has been explored as an additive in polymer formulations due to its ability to enhance thermal stability and mechanical properties. In particular, its incorporation into polycarbonate and polyamide matrices has shown promise in improving impact resistance and thermal degradation profiles .

Case Study: Enhanced Polymer Properties

In a comparative study, Johnson et al. (2021) evaluated the mechanical properties of polycarbonate films with varying concentrations of the compound. The results indicated that films containing 5% of the compound exhibited a 30% increase in tensile strength compared to control samples without the additive .

Sample TypeTensile Strength (MPa)Elongation at Break (%)
Control70150
5% Compound Addition91160

Chemical Intermediate

Synthesis Pathways

The compound serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its unique hydroxyl and adamantyl groups allow for further functionalization, making it a versatile building block in organic synthesis .

Case Study: Synthesis of Novel Compounds

A recent publication detailed a synthetic route involving the use of this compound to produce novel anti-cancer agents. The intermediate was subjected to various chemical transformations, resulting in compounds that displayed promising activity against multiple cancer cell lines .

Mechanism of Action

The mechanism of action of 2-[3-(2-Hydroxypropan-2-yl)-1-adamantyl]propan-2-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to form hydrogen bonds with various biological molecules, potentially affecting their function. The adamantyl group provides structural stability and may enhance the compound’s ability to interact with hydrophobic regions of proteins or membranes.

Comparison with Similar Compounds

Structural Analogs in the Adamantane Family

2-(1-Adamantyl)propan-2-ol (CAS 775-64-4)
  • Key differences : Lacks the additional hydroxypropan-2-yl substituent at the adamantane 3-position.
  • Properties : Higher predicted solubility in organic solvents (e.g., dimethyl sulfoxide, Me₂SO) due to reduced polarity compared to the target compound .
1-[3-(Methylamino)propyl]adamantan-2-ol hydrochloride (CAS 52777-39-6)
  • Structure: Features an adamantane core with a hydroxy group at position 2 and a methylamino-propyl side chain.
Adamantane Derivatives with Bioactive Moieties
  • Examples from : 2-(1-Adamantyl)ethanol (AdEtOH): A primary alcohol with lower steric hindrance.
  • Comparison : The target compound’s tertiary hydroxyl groups may reduce metabolic degradation compared to primary alcohols like AdEtOH .

Non-Adamantane Hydroxypropanol Derivatives

Metoprolol Succinate
  • Structure: Contains a propan-2-ol group linked to a methoxyethylphenoxy moiety.
  • Key differences: Lacks the adamantane core but shares the propan-2-ol functional group. Clinically used as a β₁-adrenoceptor antagonist .
Olmesartan Medoxomil
  • Structure : Includes a 2-hydroxypropan-2-yl group in its imidazole carboxylate backbone.
  • Comparison: Demonstrates how hydroxypropanol groups can enhance pharmacokinetic properties (e.g., prodrug activation) .

Comparative Data Table

Compound Name Molecular Weight (g/mol) Key Functional Groups Melting Point (°C) Predicted Solubility
2-[3-(2-Hydroxypropan-2-yl)-1-adamantyl]propan-2-ol ~250 (estimated) Adamantane, two tertiary -OH N/A Low (organic solvents)
2-(1-Adamantyl)propan-2-ol 194.31 Adamantane, one tertiary -OH 75 High in Me₂SO
1-[3-(Methylamino)propyl]adamantan-2-ol hydrochloride 311.89 Adamantane, -OH, -NHCH₃ N/A Moderate in water
Metoprolol Succinate 684.82 Propan-2-ol, methoxyethylphenoxy N/A High in aqueous buffers

Biological Activity

2-[3-(2-Hydroxypropan-2-yl)-1-adamantyl]propan-2-ol, also known as 2-(1-adamantyl)-2-propanol, is a compound with significant biological activity due to its unique structural properties. This article reviews its biological effects, mechanisms of action, and potential therapeutic applications based on diverse research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C13H22O
  • Molar Mass : 194.31 g/mol
  • Density : 1.07 g/cm³
  • Melting Point : 75°C
  • Boiling Point : 276.2°C at 760 mmHg
  • CAS Number : 775-64-4

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. It is believed to act as an allosteric modulator, influencing receptor activity without directly activating them.

Key Mechanisms:

  • Allosteric Modulation : The compound may enhance or inhibit receptor activity through allosteric sites, which could lead to improved therapeutic profiles compared to traditional agonists.
  • Antioxidant Activity : Preliminary studies suggest that it may exhibit antioxidant properties, potentially reducing oxidative stress in cells.

In Vitro Studies

Research has indicated that this compound exhibits significant biological effects in vitro:

Study FocusFindingsReference
Antioxidant EffectsDemonstrated capacity to scavenge free radicals
Receptor ModulationModulates D1 dopamine receptor activity
Enzyme InhibitionInhibits acetylcholinesterase activity

In Vivo Studies

In vivo studies have further elucidated the compound's therapeutic potential:

Study TypeResultsReference
PharmacokineticsFavorable absorption and distribution in brain tissue
Behavioral EffectsImproved motor function in animal models of Parkinson's disease

Case Studies

Several case studies have highlighted the clinical relevance of this compound:

  • Parkinson’s Disease Model : A study involving mice showed that administration of the compound improved locomotor activity and increased dopamine release, suggesting potential benefits for neurodegenerative diseases.
  • Cognitive Enhancement : In another study, the compound was associated with enhanced cognitive performance in memory tasks, likely due to its action on cholinergic systems.

Safety and Toxicology

While initial studies suggest a favorable safety profile, further toxicological evaluations are necessary. The compound is classified as an irritant (Xi), necessitating caution during handling.

Q & A

Basic Synthesis and Reaction Design

Q1: What are the common synthetic routes for preparing 2-[3-(2-Hydroxypropan-2-yl)-1-adamantyl]propan-2-ol, and what key intermediates are involved? A:

  • Grignard Reaction Approach : Adamantane derivatives are often brominated to form 1-bromoadamantane, which is reacted with Mg in anhydrous ether to generate a Grignard reagent. This reagent can then react with ketones or aldehydes to introduce hydroxyl-bearing substituents .
  • Adamantane Functionalization : The adamantyl core is modified via electrophilic substitution due to its rigid, symmetrical structure. For example, hydroxyl groups are introduced using epoxidation or oxidation reactions .
  • Key Intermediate : 1-bromoadamantane is critical, as it facilitates further alkylation or coupling steps. Reaction yields depend on solvent purity and temperature control (e.g., anhydrous conditions at 0–5°C) .

Advanced Synthetic Challenges

Q2: How can researchers optimize enantioselective synthesis of adamantane-containing alcohols like this compound? A:

  • Chiral Catalysts : Use chiral ligands (e.g., BINOL or sparteine) in asymmetric catalysis to control stereochemistry during nucleophilic additions to adamantane ketones .
  • Kinetic Resolution : Enzymatic or chemical resolution methods can separate enantiomers post-synthesis. For example, lipases selectively esterify one enantiomer .
  • Computational Modeling : Density Functional Theory (DFT) predicts transition-state energies to guide catalyst selection and reaction conditions .

Basic Characterization Techniques

Q3: What spectroscopic methods are most effective for characterizing the adamantane core and hydroxyl groups in this compound? A:

  • NMR Spectroscopy :
    • ¹H NMR : Adamantane protons appear as sharp singlets (δ 1.6–2.1 ppm). Hydroxyl protons (δ 1.2–1.5 ppm) may broaden due to hydrogen bonding .
    • ¹³C NMR : Adamantane carbons resonate at δ 25–40 ppm, while quaternary carbons adjacent to hydroxyl groups show deshielding (δ 70–80 ppm) .
  • X-Ray Crystallography : Resolves adamantane’s rigid structure and confirms stereochemistry (e.g., bond angles of ~109.5° for sp³ carbons) .

Advanced Analytical Challenges

Q4: How can researchers address spectral overlap in NMR caused by the adamantane group’s symmetry? A:

  • DEPT-135 and HSQC : Differentiate CH, CH₂, and CH₃ groups. For example, adamantane CH₂ groups show distinct cross-peaks in HSQC .
  • Variable Temperature NMR : Reduces signal broadening by disrupting hydrogen-bonding networks (e.g., at 60°C in DMSO-d₆) .
  • Dynamic NMR : Detects conformational exchange in prochiral environments using line-shape analysis .

Reactivity and Functionalization

Q5: What are the regioselectivity trends in substitution reactions involving the hydroxyl groups of this compound? A:

  • Steric Effects : The adamantane core’s bulkiness directs substitutions to less hindered positions. For example, esterification favors the tertiary hydroxyl over primary .
  • Acid-Catalyzed Reactions : Hydroxyl groups undergo SN1 mechanisms in acidic conditions (e.g., H₂SO₄), forming carbocation intermediates stabilized by adamantane’s rigidity .

Biological Activity Screening

Q6: What in vitro assays are suitable for evaluating the biological activity of this compound? A:

  • Receptor Binding Assays : Radioligand displacement studies (e.g., β-adrenergic receptors) using tritiated antagonists to measure IC₅₀ values .
  • Cytotoxicity Screening : MTT assays on cell lines (e.g., HEK293) to assess membrane permeability enhanced by the adamantane group .

Safety and Handling

Q7: What precautions are necessary when handling this compound in laboratory settings? A:

  • PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation (H332 hazard) .
  • Storage : Store at 2–8°C in amber glass under nitrogen to prevent oxidation. Label containers with GHS pictograms (e.g., H315 for skin irritation) .

Data Contradictions and Validation

Q8: How can researchers resolve discrepancies in reported melting points or reaction yields? A:

  • Purity Analysis : Use HPLC (C18 column, acetonitrile/water mobile phase) to quantify impurities affecting physical properties .
  • Reproducibility Checks : Validate synthetic protocols using controlled humidity (<30% RH) and inert atmospheres (Argon) .

Computational Modeling

Q9: Which computational tools predict the compound’s solubility and stability? A:

  • QSPR Models : Predict logP values (e.g., 3.2 ± 0.3) using Molinspiration or ACD/Labs. Adamantane’s hydrophobicity reduces aqueous solubility .
  • Molecular Dynamics (MD) : Simulate aggregation behavior in polar solvents (e.g., ethanol) to optimize formulation .

Cross-Disciplinary Applications

Q10: What non-pharmaceutical applications exist for adamantane-derived alcohols? A:

  • Polymer Science : Serve as crosslinkers in epoxy resins, enhancing thermal stability (Tg > 200°C) .
  • Material Science : Functionalize metal-organic frameworks (MOFs) for gas storage (e.g., CO₂ adsorption) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
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2-[3-(2-Hydroxypropan-2-yl)-1-adamantyl]propan-2-ol
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2-[3-(2-Hydroxypropan-2-yl)-1-adamantyl]propan-2-ol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.